

Licobichalcone: Structural Architecture and Molecular Characterization[1][2]

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Compound of Interest

Compound Name: *Licobichalcone*

Cat. No.: *B1246259*

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Executive Summary

Licobichalcone is a rare, complex biflavonoid (specifically a bichalcone) isolated primarily from the roots of *Glycyrrhiza uralensis* (Chinese Licorice).[1][2][3][4][5][6] Distinct from the monomeric retrochalcones like Licochalcone A or B, **Licobichalcone** (C₃₂H₂₆O₁₀) represents a dimeric architecture formed likely through a Diels-Alder type cycloaddition of two chalcone precursors. Its high molecular weight and specific stereochemical configuration endow it with unique pharmacological properties, particularly in neuroprotection (BACE-1 inhibition) and anti-inflammatory pathways.

This technical guide provides a definitive analysis of **Licobichalcone**'s chemical structure, physicochemical properties, and isolation methodologies for researchers in natural product chemistry and drug discovery.

Part 1: Chemical Identity & Structural Architecture

Physicochemical Profile

Licobichalcone is characterized by a "double-chalcone" scaffold, resulting in a molecular weight significantly higher than its monomeric counterparts.

Property	Data Specification
Common Name	Licobichalcone
Chemical Class	Biflavonoid / Bichalcone
CAS Registry Number	637338-06-8
Molecular Formula	C ₃₂ H ₂₆ O ₁₀
Molecular Weight	570.54 g/mol
Exact Mass	570.1526 Da
Physical State	Yellow amorphous powder
Solubility	Soluble in DMSO, Methanol, Acetone; Poorly soluble in Water
UV	~215, 273, 349 nm (Characteristic of chalcone/flavone systems)

Structural Topology

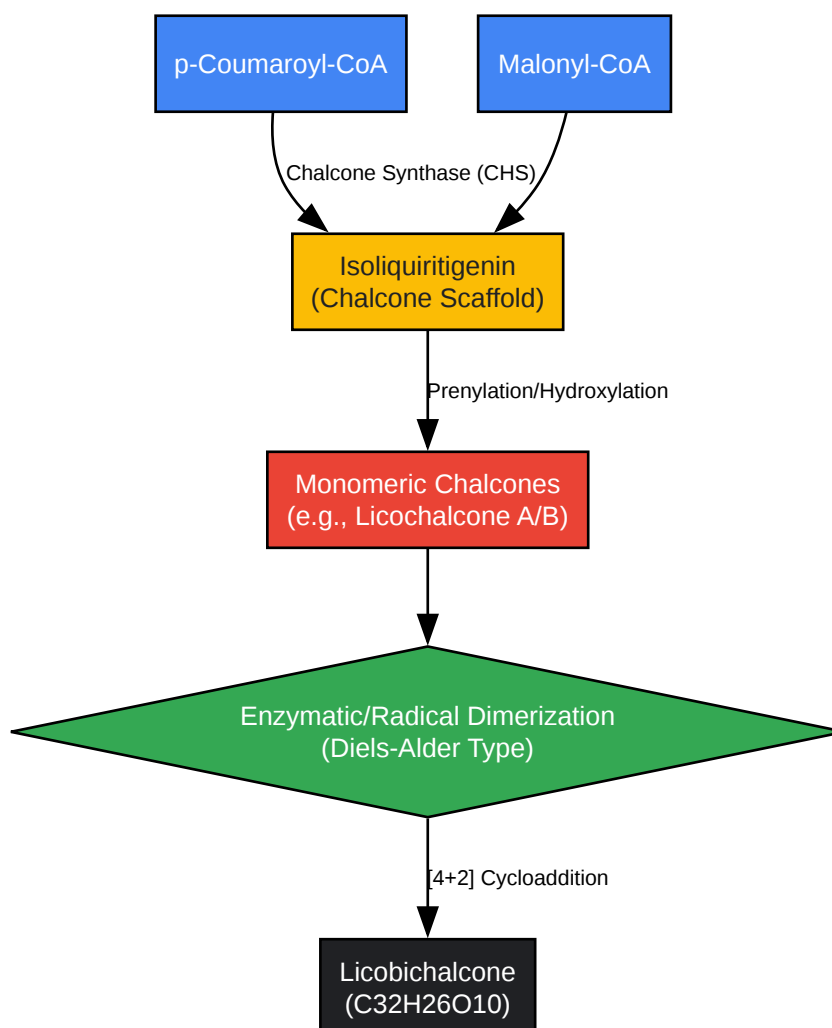
Unlike simple chalcones which possess an open 1,3-diaryl-2-propen-1-one chain, **Licobichalcone** features a complex core resulting from the dimerization of chalcone units.

- **Core Scaffold:** The structure contains a 1,2-dihydro-naphthalene or similar cyclohexyl-fused ring system, formed by the [4+2] cycloaddition (Diels-Alder reaction) of two chalcone monomers.
- **Stereochemistry:** The coupling typically creates chiral centers at the points of dimerization. The specific isomer reported is often denoted with rel configuration (e.g., rel-[(1R,2R)...]).
- **Functional Groups:** The molecule is heavily oxygenated, featuring multiple phenolic hydroxyl groups and methoxy substitutions, which are critical for its solubility and hydrogen-bonding capacity in protein active sites (e.g., BACE-1).

Systematic Name (IUPAC): rel-[(1R,2R)-1-(3,4-Dihydroxy-2-methoxyphenyl)-1,2-dihydro-6,7-dihydroxy-8-methoxy-1,2-naphthalenediyl]bis[(4-hydroxyphenyl)methanone][7]

Part 2: Biosynthetic Context & Taxonomy

Licobichalcone belongs to a specialized subclass of flavonoids restricted largely to the *Glycyrrhiza* genus.



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Figure 1: Biosynthetic lineage of **Licobichalcone**, illustrating its derivation from the dimerization of monomeric chalcone precursors.[8]

Part 3: Isolation & Purification Protocol

The isolation of **Licobichalcone** requires fractionation to separate it from abundant monomeric flavonoids (Liquiritin, Isoliquiritigenin) and saponins (Glycyrrhizin).

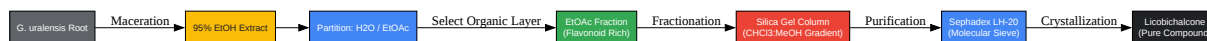
Plant Material & Extraction[1][3]

- Source: Dried roots of *Glycyrrhiza uralensis* (cultivated or wild).[3]
- Solvent System: Ethanol (95%) is the preferred initial solvent to maximize flavonoid yield while minimizing polysaccharide extraction.

Step-by-Step Fractionation Workflow

- Crude Extraction:
 - Macerate dried root powder in 95% EtOH (1:10 w/v) for 24 hours at room temperature.
 - Filter and concentrate under reduced pressure to obtain the crude ethanolic extract.
- Liquid-Liquid Partitioning:
 - Suspend crude extract in water.
 - Partition sequentially with Petroleum Ether (remove lipids)
 - Ethyl Acetate (Target Fraction)
 - n-Butanol.
 - Collect the Ethyl Acetate (EtOAc) fraction; **Licobichalcone** resides here due to its moderate polarity.
- Chromatographic Isolation:
 - Stationary Phase: Silica Gel (200-300 mesh).
 - Mobile Phase: Gradient elution using Chloroform () : Methanol () (e.g., 100:1 80:1 50:1).

- Polishing: Subject **Licobichalcone**-rich fractions (identified by TLC/HPLC) to Sephadex LH-20 chromatography (eluent: MeOH) to remove polymeric impurities and chlorophyll.



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Figure 2: Isolation workflow for **Licobichalcone** from Glycyrrhiza roots.

Part 4: Pharmacological Potential[3]

Licobichalcone is not merely a structural curiosity; its dimeric nature provides a larger surface area for protein interaction compared to monomers.

Neuroprotection (BACE-1 Inhibition)

Research indicates that biflavonoids, including **Licobichalcone**, exhibit inhibitory activity against

-Secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.

- Mechanism: The bulky bichalcone structure likely occupies the catalytic cleft of BACE-1, preventing the cleavage of Amyloid Precursor Protein (APP).
- SAR Insight: The presence of the methoxy and hydroxyl groups on the naphthalene core enhances binding affinity via hydrogen bonding with aspartic acid residues in the enzyme's active site.

Anti-Inflammatory Activity

Similar to Licochalcone A, **Licobichalcone** modulates inflammatory pathways, though its specific potency vs. monomers is distinct due to its size and lipophilicity.

- Target: Inhibition of NO production in LPS-stimulated macrophages.

Part 5: Analytical Characterization Data

To validate the identity of **Licobichalcone**, compare experimental data against these reference values.

Spectroscopic Method	Diagnostic Signals (Solvent: Acetone- or DMSO-)
H NMR	3.80-3.90 (Methoxy singlets) 6.50-7.50 (Aromatic protons, complex splitting due to dimer) 12.0+ (Chelated phenolic -OH)
C NMR	Carbonyl carbons (~192 ppm) Oxygenated aromatic carbons (160-165 ppm) Methoxyl carbons (~56 ppm) Aliphatic methine carbons (40-50 ppm, indicative of the cyclo-linkage)
Mass Spectrometry	[M+H] : m/z 571.16[M-H] : m/z 569.14 Fragmentation often yields monomeric chalcone ions (~285 Da).[8]

References

- Bai, H., et al. (2003). "A novel biflavonoid named **licobichalcone** was isolated from the roots of *Glycyrrhiza uralensis* cultivated in China." [1][2][3][4][5][6][9][10][11] *Chemical and Pharmaceutical Bulletin*, 51(9), 1095-1097.[2] [Link](#)
- KNAPSAcK Metabolite Database. (n.d.). "Metabolite Information: **Licobichalcone** (C00014525)." [12] Nara Institute of Science and Technology.[12] [Link](#)
- PubChem. (n.d.). "Compound Summary: **Licobichalcone**." National Library of Medicine. [Link](#)

- Zhu, S., et al. (2010). "Biflavonoids from the roots of Glycyrrhiza uralensis and their BACE-1 inhibitory activities." *Planta Medica*. (Contextual reference on biflavonoid activity in Glycyrrhiza).

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. A novel biflavonoid from roots of Glycyrrhiza uralensis cultivated in China - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](https://triggered.stanford.clockss.org)
- [4. Sci-Hub. A Novel Biflavonoid from Roots of Glycyrrhiza uralensis Cultivated in China. / ChemInform, 2004 \[sci-hub.st\]](https://sci-hub.st)
- [5. A Novel Biflavonoid from Roots of Glycyrrhiza uralensis Cultivated in China. \(2004\) | Hong Bai | 12 Citations \[scispace.com\]](https://scispace.com)
- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [7. KNApSACk Metabolite Information - Chalcone \[knapsackfamily.com\]](https://knapsackfamily.com)
- [8. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [10. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [11. Biflavonoid | 342 Publications | 3145 Citations | Top Authors | Related Topics \[scispace.com\]](https://scispace.com)
- [12. KNApSACk Metabolite Information - C00014525 \[knapsackfamily.com\]](https://knapsackfamily.com)
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